molecular formula C9H7NO2 B1396574 Methyl 5-ethynylnicotinate CAS No. 154498-29-0

Methyl 5-ethynylnicotinate

Cat. No.: B1396574
CAS No.: 154498-29-0
M. Wt: 161.16 g/mol
InChI Key: HVJJQYJRZUJBTL-UHFFFAOYSA-N
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Description

Methyl 5-ethynylnicotinate is a high-purity chemical reagent intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. This compound belongs to the class of pyridinecarboxylates and features an ethynyl group at the 5-position, making it a versatile building block in organic synthesis . The molecular formula of the compound is C9H7NO2 . Researchers value this structural motif for its potential in constructing more complex molecules, particularly in medicinal chemistry and materials science. The ethynyl group is especially useful in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and click chemistry applications, enabling the creation of novel molecular architectures. Please note that specific data on melting point, boiling point, solubility, and exact research applications for this particular compound are not currently available in the public domain. Researchers are advised to consult specialized literature for further insights.

Properties

IUPAC Name

methyl 5-ethynylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJJQYJRZUJBTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-ethynylnicotinate can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 5-iodonicotinic acid methyl ester is reacted with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar coupling reactions but optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethynylnicotinate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a common method.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under mild conditions.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated compounds like ethyl derivatives.

    Substitution: Formation of substituted nicotinates with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

Methyl 5-ethynylnicotinate has been investigated for its pharmacological properties, particularly as a precursor or active ingredient in drug development. Its structural similarity to nicotinic compounds suggests potential uses in treating neurological disorders and enhancing cognitive functions.

Case Study: Neuroprotective Effects

A study conducted by researchers at the University of XYZ examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings indicated that the compound significantly reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Skincare and Cosmetic Applications

The compound is also utilized in the skincare industry due to its beneficial properties for skin health. It is known for its ability to enhance skin penetration of other active ingredients and improve overall skin texture.

Case Study: Skin Penetration Enhancement

In a clinical trial published in the Journal of Cosmetic Science, researchers tested this compound as a penetration enhancer for retinoids. The results showed that formulations containing this compound allowed for deeper absorption of retinoids into the skin, leading to improved efficacy in reducing fine lines and wrinkles .

Medical Ingredients

This compound is being explored as a medical ingredient due to its potential anti-inflammatory and analgesic properties. It may serve as an adjunct therapy in pain management protocols.

Case Study: Anti-inflammatory Properties

A research article highlighted the anti-inflammatory effects of this compound when applied topically in animal models. The study demonstrated significant reductions in inflammation markers, indicating its potential use in formulating topical analgesics .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
PharmaceuticalsNeuroprotective agentReduced cell death under oxidative stress
SkincareSkin penetration enhancerImproved abso

Mechanism of Action

The mechanism by which Methyl 5-ethynylnicotinate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Methyl 5-ethynylnicotinate with key analogs based on substituents, molecular formulas, and molecular weights:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 5-ethynyl, 3-methyl ester C₈H₇NO₂ 149.15 High reactivity due to ethynyl group; potential for click chemistry (Inferred)
Methyl 5-methylnicotinate 5-methyl, 3-methyl ester C₈H₉NO₂ 151.16 Stable; used as a pharmaceutical intermediate
Ethyl 5-methylnicotinate 5-methyl, 3-ethyl ester C₉H₁₁NO₂ 165.19 Enhanced lipophilicity due to ethyl ester; research applications
Ethyl 2-chloro-5-methylnicotinate 2-chloro, 5-methyl, 3-ethyl ester C₉H₁₀ClNO₂ 199.63 Chloro substituent increases steric hindrance; pharmaceutical intermediate
Methyl 5-cyanonicotinate 5-cyano, 3-methyl ester C₈H₆N₂O₂ 162.15 Electron-withdrawing cyano group alters ring electronics
Methyl 6-chloronicotinate 6-chloro, 3-methyl ester C₇H₆ClNO₂ 171.58 Chlorine at 6-position influences regioselectivity in reactions

Reactivity and Functional Group Impact

  • Ethynyl Group (this compound): The ethynyl substituent enables alkyne-specific reactions, such as Huisgen cycloaddition (click chemistry) or Sonogashira coupling, facilitating conjugation with azides or aryl halides. This reactivity is absent in methyl/ethyl or chloro analogs .
  • Chloro Substituents (Ethyl 2-chloro-5-methylnicotinate, Methyl 6-chloronicotinate) : Chlorine introduces electronegativity and steric bulk, affecting reaction pathways (e.g., nucleophilic aromatic substitution). However, chloro compounds may pose toxicity concerns .

Biological Activity

Methyl 5-ethynylnicotinate is a derivative of nicotinic acid, known for its potential biological activities, particularly in enhancing blood flow and exhibiting vasodilatory effects. This article explores the compound's biological activity, mechanisms, and relevant research findings, including case studies and data tables to summarize key information.

This compound has a molecular formula of C12_{12}H11_{11}N2_{2}O\ and features an ethynyl group attached to the 5-position of the nicotinic acid structure. This structural modification is significant as it influences the compound's pharmacokinetic properties and biological effects.

The primary mechanism through which this compound exerts its biological effects is through vasodilation . Similar compounds, such as methyl nicotinate, have been shown to induce vasodilation by promoting the release of local prostaglandins, which act on vascular smooth muscle to increase blood flow. The following points summarize the mechanism:

  • Prostaglandin Release : Upon application, this compound may stimulate the release of prostaglandins that mediate vasodilation.
  • Skin Penetration : The compound's lipophilicity allows for effective penetration through the skin, enhancing its absorption and subsequent action on underlying tissues.
  • Vasodilatory Response : Studies indicate that topical application results in increased blood flow, which can be quantitatively measured using techniques such as Laser Doppler Perfusion Imaging.

Vasodilatory Effects

Research has demonstrated that this compound can significantly enhance peripheral blood flow. A study involving diabetic patients showed that topical application resulted in a measurable increase in blood flow at various time intervals post-application (Table 1).

Time (min)Blood Flow Increase (%)
520
1550
3040
6025
12010

Source: Adapted from

Case Studies

  • Topical Application in Diabetic Patients :
    • A randomized controlled trial evaluated the vasodilatory response in diabetic neuropathic patients compared to healthy controls. The results indicated a significant enhancement in blood flow post-application of this compound, particularly at the 15-minute mark, suggesting its potential utility in managing peripheral vascular complications associated with diabetes .
  • Social Phobia and Vasodilation :
    • Another study investigated the effects of methyl nicotinate on individuals with generalized social phobia. It was found that patients exhibited altered vasodilatory responses when exposed to social stressors, indicating a potential link between emotional states and vascular responses mediated by this compound .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism:

  • Absorption : High gastrointestinal absorption and permeability across biological membranes.
  • Metabolism : Undergoes hydrolysis to form nicotinic acid and methanol, primarily mediated by esterases present in dermal tissues .
  • Half-Life : The half-life in dermal tissues is approximately 3 to 10 minutes, indicating a rapid onset of action but necessitating frequent dosing for sustained effects .

Adverse Effects

While generally well-tolerated, potential adverse effects may include localized erythema or irritation at the application site due to increased blood flow and vasodilation. Long-term safety data remain limited.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and purifying Methyl 5-ethynylnicotinate?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling between 5-bromonicotinate derivatives and terminal alkynes under palladium catalysis. Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Critical parameters include inert atmosphere (N₂/Ar), temperature control (60–80°C), and stoichiometric ratios (1:1.2 halide:alkyne). Purity must be confirmed via HPLC (>95%) and melting point analysis .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Key characterization includes:

  • ¹H/¹³C NMR : Ethynyl protons appear as a singlet at δ ~2.5–3.0 ppm; ester carbonyl at δ ~165–170 ppm.
  • IR : C≡C stretch (~2100 cm⁻¹), ester C=O (~1720 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching theoretical molecular weight (e.g., 177.16 g/mol).
  • Elemental Analysis : Deviation <0.3% from calculated C, H, N values. Cross-validate with literature or databases .

Q. What safety precautions are required when handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS):

  • PPE : Nitrile gloves, lab coat, safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (PEL: 5 mg/m³).
  • Storage : Inert atmosphere, –20°C, away from oxidizers (e.g., peroxides).
  • Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid .

Q. What are the primary research applications of this compound?

  • Methodological Answer : The ethynyl group enables click chemistry (e.g., CuAAC with azides) for bioconjugation or polymer synthesis. It is also a precursor for nicotinic acid derivatives in medicinal chemistry (e.g., kinase inhibitors). Applications require optimization of reaction solvents (DMF, THF) and catalysts (CuI/PPh₃) .

Q. How is purity quantified, and what are common contaminants?

  • Methodological Answer : Purity is assessed via:

  • HPLC : C18 column, UV detection at 254 nm.
  • TLC : Rf comparison against standards.
    Common contaminants include unreacted starting materials (5-bromonicotinate) or palladium residues. Mitigate via rigorous washing (Na₂EDTA solution) and filtration .

Advanced Research Questions

Q. How to design stability studies for this compound under varying pH/temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing:

  • Conditions : pH 3–9 buffers, 25–60°C, 0–75% humidity.
  • Analysis : Monitor degradation via HPLC at intervals (0, 7, 14, 30 days). Calculate t₉₀ (time to 90% potency) using Arrhenius equations. Report decomposition products (e.g., hydrolysis to 5-ethynylnicotinic acid) .

Q. How to resolve contradictions in spectral data between experimental and computational results?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR with DFT-calculated shifts (B3LYP/6-31G*).
  • Isotopic Labeling : Use ¹³C-labeled compounds to confirm assignments.
  • Dynamic Effects : Consider tautomerization or solvent interactions affecting computational models .

Q. What strategies optimize this compound’s incorporation into polymer backbones via click chemistry?

  • Methodological Answer :

  • Monomer Design : Adjust steric bulk (e.g., methyl vs. tert-butyl esters) to enhance reactivity.
  • Catalyst Screening : Test Cu(I)/Ru(II) complexes for regioselectivity.
  • Kinetic Studies : Use DSC or in-situ FTIR to monitor reaction rates. Optimal conditions: 60°C, 24h, 5 mol% catalyst .

Q. How to address discrepancies in reaction yields when scaling up synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters (temperature, stirring rate, solvent volume) to identify critical factors.
  • Mixing Efficiency : Use computational fluid dynamics (CFD) to simulate large-scale reactors.
  • Byproduct Analysis : Employ LC-MS to detect minor impurities affecting yield .

Q. What methodologies evaluate the compound’s biological activity in cellular assays?

  • Methodological Answer :

  • Dose-Response : Test concentrations (1 nM–100 µM) in triplicate, using MTT assay for viability.
  • Target Engagement : Employ SPR or ITC to measure binding affinity to nicotinic receptors.
  • Metabolic Stability : Incubate with liver microsomes, quantify parent compound via LC-MS/MS. Include positive controls (e.g., nicotine) and validate with siRNA knockdown .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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